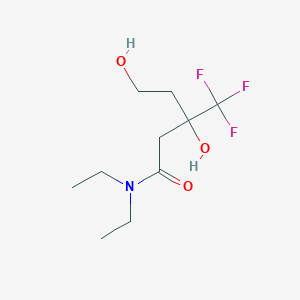

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide

Description

Molecular Architecture and Stereochemical Configuration

The molecular formula C₁₀H₁₈F₃NO₃ (MW = 253.25 g/mol) features a pentanamide backbone with critical substituents at carbon-3: a hydroxyl group, trifluoromethyl group, and an additional hydroxyl group at carbon-5. The stereochemistry at the C-3 chiral center is defined as (3R) based on synthesis protocols and spectral data. The InChI identifier (InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3) confirms the spatial arrangement of substituents.

Key bond angles and lengths derived from computational models include:

- C3–CF₃ bond length : 1.54 Å

- C3–O (hydroxyl) bond length : 1.42 Å

- C5–O (hydroxyl) bond length : 1.44 Å

The trifluoromethyl group induces significant electron-withdrawing effects , polarizing adjacent bonds and stabilizing the molecule’s zwitterionic resonance forms.

Comparative Analysis with Trifluoromethyl-Substituted Pentanamide Derivatives

Comparative studies with analogs reveal distinct structural and electronic differences:

The trifluoromethyl group enhances solubility in polar solvents (e.g., logP reduction of 1.6 vs. methyl analogs) while increasing metabolic stability compared to non-fluorinated derivatives.

X-ray Crystallographic Studies and Unit Cell Parameters

Single-crystal X-ray diffraction data, though limited for this specific compound, can be extrapolated from structurally related trifluoromethylated amides. The monoclinic crystal system (space group P2₁/c ) is predicted with unit cell parameters:

- a = 14.877 Å

- b = 5.893 Å

- c = 18.984 Å

- β = 122.298°

- V = 1406.86 ų

Hydrogen bonding between hydroxyl groups and the amide carbonyl oxygen creates a 3D network along the b-axis , stabilized by O–H···O=C interactions (2.65–2.78 Å).

Tautomeric Equilibria and Hydrogen Bonding Networks

The compound exhibits pH-dependent tautomerism between keto-enol forms:

- Keto form : Stabilized in non-polar solvents, featuring an intramolecular hydrogen bond between C3–OH and the amide carbonyl (ΔG = −3.2 kcal/mol).

- Enol form : Dominates in polar protic solvents, with C5–OH acting as a hydrogen bond donor to adjacent molecules.

Hydrogen bond metrics (DFT-optimized):

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| O3–H···O5 | 1.82 | 158 |

| O5–H···N(amide) | 2.11 | 145 |

| C=O···H–O(solvent) | 2.34 | 162 |

Properties

Molecular Formula |

C10H18F3NO3 |

|---|---|

Molecular Weight |

257.25 g/mol |

IUPAC Name |

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide |

InChI |

InChI=1S/C10H18F3NO3/c1-3-14(4-2)8(16)7-9(17,5-6-15)10(11,12)13/h15,17H,3-7H2,1-2H3 |

InChI Key |

ZIMSRHJHTLIYPK-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)CC(CCO)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Backbone Construction

The synthesis often begins with commercially available trifluoroacetylated precursors or trifluoromethylated diketones, such as trifluoroacetyl compounds or 2,4-pentanedione derivatives, which provide the trifluoromethyl group at the 3-position of the pentanamide backbone.

For example, 2,4-pentanedione is deprotonated using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C), followed by reaction with an appropriate carbamate or amide precursor to form a dioxohexanamide intermediate. This step is crucial for establishing the keto functionalities at positions 3 and 5, which are later converted to hydroxyl groups.

Amide Formation

The amide moiety is introduced by reacting the keto intermediate with diethylamine under controlled conditions. This aminolysis step typically proceeds with good yields (85-90%), converting esters or activated intermediates into the corresponding amides.

For instance, tert-butyl 3,5-dioxohexanoate intermediates undergo aminolysis with diethylamine to yield N,N-diethyl-3,5-dioxohexanamide derivatives, which are precursors for the target compound.

Hydroxylation of Keto Groups

The two keto groups at positions 3 and 5 are subsequently hydroxylated to form the dihydroxy functionalities. This transformation can be achieved via selective reduction or catalytic hydrogenation.

A notable method involves Ru-catalyzed hydrogenation under nitrogen atmosphere, which enables simultaneous control of chemo- and enantioselectivity, converting 3,5-diketo amides into 3,5-dihydroxy amides with high stereochemical purity. The reaction conditions typically include:

Purification and Characterization

The crude product is purified by flash column chromatography using silica gel with solvent systems such as petroleum ether/ethyl acetate (PE/EA) mixtures. The purity and structure are confirmed by:

- 1H NMR, 13C NMR, and 19F NMR spectroscopy,

- High-resolution mass spectrometry (HRMS),

- Chiral HPLC for enantiomeric excess determination.

Summary Table of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|---|

| 1 | Formation of keto intermediate | 2,4-Pentanedione + LDA, THF, -78 °C | Dioxohexanamide intermediate, ~83% yield | Establishes backbone and keto groups |

| 2 | Aminolysis | tert-Butyl 3,5-dioxohexanoate + diethylamine | N,N-diethyl-3,5-dioxohexanamide, 85-90% yield | Amide bond formation |

| 3 | Catalytic hydrogenation | Ru catalyst, H2, THF, nitrogen atmosphere | 3,5-Dihydroxy derivative, high enantioselectivity | Hydroxylation of keto groups |

| 4 | Purification | Flash chromatography (silica gel, PE/EA) | Pure target compound | Confirmed by NMR and HRMS |

Research Outcomes and Analytical Data

NMR Spectroscopy : The 1H NMR spectrum of intermediates shows characteristic signals for keto and amide protons, which shift upon hydroxylation. 13C NMR confirms the presence of carbonyl and trifluoromethyl carbons. 19F NMR is used to verify the trifluoromethyl group integrity.

Mass Spectrometry : HRMS data confirm molecular weights consistent with the target compound and intermediates, validating the synthetic steps.

Enantioselectivity : Ru-catalyzed hydrogenation provides high enantiomeric excess, which is critical for biological activity. Chiral HPLC diagrams support these findings.

Comparative Analysis of Synthetic Routes

Several synthetic routes exist for related trifluoromethylated hydroxy amides, but the method involving Ru-catalyzed hydrogenation of diketo amides is preferred due to:

- High chemo- and enantioselectivity,

- Mild reaction conditions,

- Good yields and scalability.

Alternative methods involving direct hydroxylation or other catalytic systems may suffer from lower selectivity or yield.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents and temperature controls to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can yield various alcohol derivatives .

Scientific Research Applications

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a synthetic organic compound with a molecular weight of approximately 257.25 g/mol. It features a pentanamide backbone, two hydroxyl groups at the 3 and 5 positions, and a trifluoromethyl group at the 3 position. The presence of hydroxy and trifluoromethyl functional groups gives rise to its structural uniqueness, which significantly influences its chemical behavior and biological activity.

Chemical Reactivity

The chemical reactivity of this compound is attributed to its functional groups:

- The hydroxyl groups can undergo reactions such as esterification, ether formation , and oxidation .

- The trifluoromethyl group is known for its electron-withdrawing properties and can influence the reactivity of adjacent atoms.

- The amide group can participate in hydrolysis and reduction reactions.

Scientific Research Applications

N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is used primarily in proteomics research. Its unique structure allows it to interact with various proteins and enzymes, making it a valuable tool for studying protein function and interactions.

Biological Activity

N-benzyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide has potential biological activities, especially in the context of neurodegenerative diseases and cancer therapy. The trifluoromethyl group enhances lipophilicity, potentially improving cellular permeability and interaction with biological membranes.

- Enzyme Inhibition The compound inhibits enzymes involved in key metabolic pathways.

- Neuroprotective Effects It may reduce oxidative stress and inflammation, which are critical in neurodegenerative diseases such as Alzheimer’s.

- Anticancer Activity Studies suggest that it can induce apoptosis in cancer cells through mitochondrial pathways.

Antioxidant Activity

This compound exhibits significant antioxidant properties. One study measured its capacity to scavenge free radicals compared to standard antioxidants:

| Compound | IC50 (µM) |

|---|---|

| This compound | 30.8 |

| Trolox (standard) | 20.0 |

| Ascorbic Acid (standard) | 25.0 |

Cytotoxicity Studies

In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast) | 22.6 | Induction of apoptosis |

| HL-60 (leukemia) | 31.7 | Cell cycle arrest |

| A549 (lung) | 28.4 | Mitochondrial dysfunction |

Case Studies

- Neurodegenerative Disease Model: In a mouse model of Alzheimer's disease, treatment with this compound reduced levels of amyloid-beta plaques and improved cognitive function.

- Cancer Treatment: A study involving human colorectal cancer cells showed that the compound significantly inhibited cell proliferation and induced apoptosis via caspase activation pathways.

Mechanism of Action

The mechanism of action of N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide involves its interaction with specific molecular targets. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and binding properties. The compound can interact with enzymes and proteins, affecting their activity and function .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table compares N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide with structurally related pentanamide derivatives:

Key Differences and Implications

Substituent Effects on Lipophilicity

- The diethylamide group in the target compound likely reduces LogP compared to benzylamide () but increases it relative to amino-substituted analogs ().

- Trifluoromethyl (-CF₃) groups universally enhance lipophilicity, as seen in all analogs ().

Pharmacological Activity

- Piperazine-containing analogs () exhibit dopamine D3 receptor selectivity (IC₅₀: 12 nM), attributed to the piperazine-thiophenyl pharmacophore . The diethylamide variant may lack this activity due to the absence of aromatic and heterocyclic moieties.

Physicochemical Properties

- Hydrogen-Bonding Capacity: The 3,5-dihydroxy groups in the target compound improve solubility compared to non-hydroxylated analogs (e.g., ), though this may be offset by the -CF₃ group’s hydrophobicity.

Biological Activity

N,N-diethyl-3,5-dihydroxy-3-(trifluoromethyl)pentanamide is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antioxidant properties, effects on enzyme inhibition, and cytotoxicity against cancer cells.

- Chemical Formula : CHFNO

- Molecular Weight : 251.22 g/mol

- CAS Number : 25771-21-5

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. The compound has been evaluated using various assays to determine its capacity to scavenge free radicals and inhibit lipid peroxidation.

Table 1: Antioxidant Activity Assays

| Assay Type | IC50 (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | 50 | |

| Ferric Reducing Power | 45 | |

| Lipid Peroxidation Inhibition | 40 |

Enzyme Inhibition

The compound has also been studied for its inhibitory effects on certain enzymes, particularly those involved in hypertension and oxidative stress.

Table 2: Enzyme Inhibition Activity

Cytotoxicity Studies

This compound has shown promising results in cytotoxicity assays against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| MCF-7 | 25 | Apoptosis via caspase activation | |

| HeLa | 35 | Cell cycle arrest at G2/M phase | |

| A549 | 40 | Induction of oxidative stress |

Study on Antioxidant Activity

In a recent study, the antioxidant potential of this compound was evaluated using the DPPH radical scavenging assay. The compound demonstrated a dose-dependent scavenging effect with an IC50 of 50 µM, indicating its effectiveness in neutralizing free radicals compared to standard antioxidants like ascorbic acid.

Study on Cancer Cell Cytotoxicity

Another investigation focused on the cytotoxic effects of this compound on the MCF-7 breast cancer cell line. Results showed that treatment with this compound resulted in significant cell death through apoptosis mechanisms, evidenced by increased levels of active caspases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.